1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a chemical compound characterized by its molecular formula C10H14Cl3FN2 and a molecular weight of 287.59 g/mol. This compound is a derivative of piperazine, which is known for its diverse pharmacological properties and applications in scientific research. It is primarily utilized in the synthesis of various pharmaceutical compounds and as a research tool in biological studies.
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride falls under the category of phenylpiperazine derivatives. These compounds are often studied for their psychoactive effects and potential therapeutic applications in medicine, particularly in the development of new drugs targeting central nervous system disorders .
The synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride typically involves the reaction of 3-chloro-4-fluoroaniline with piperazine. This reaction can be conducted under controlled conditions to yield the desired product. Several methods have been documented:
The reaction conditions often require the use of catalysts or specific reagents to facilitate the formation of the piperazine ring while ensuring that the halogen substituents remain intact. Common reagents include strong acids or bases depending on the specific pathway chosen for synthesis.
The molecular structure of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride can be represented by its canonical SMILES notation: C1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl.Cl
. The structure features a piperazine ring bonded to a phenyl group that contains both chlorine and fluorine substituents.
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is capable of undergoing various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent and reaction conditions significantly influences the outcome and yield of these reactions.
The mechanism of action for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride involves its interaction with specific receptors in the central nervous system. Research indicates that it may act as a partial agonist at certain serotonin receptors, which could explain its psychoactive effects .
Studies have shown that this compound can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects, although further research is needed to fully elucidate its pharmacodynamics.
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride has several notable applications:
This compound exemplifies the significance of piperazine derivatives in medicinal chemistry, showcasing their versatility and potential for future drug development.
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3